Methyl 2-(3-(benzyloxy)propoxy)acetate

Catalog No.
S13556643
CAS No.
M.F
C13H18O4
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-(benzyloxy)propoxy)acetate

Product Name

Methyl 2-(3-(benzyloxy)propoxy)acetate

IUPAC Name

methyl 2-(3-phenylmethoxypropoxy)acetate

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C13H18O4/c1-15-13(14)11-17-9-5-8-16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3

InChI Key

KHDHXOWAFUQXCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCCOCC1=CC=CC=C1

Methyl 2-(3-(benzyloxy)propoxy)acetate is an organic compound characterized by its ester functional group and a complex structure featuring a benzyloxy group. Its molecular formula is C13H16O4C_{13}H_{16}O_4, and it has a molar mass of approximately 240.27 g/mol. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural attributes, which include a methoxycarbonyl group and a propoxy chain attached to a benzyl ether.

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding alcohol and carboxylic acid.
  • Transesterification: The compound can react with different alcohols to form new esters, which is useful in modifying its properties for specific applications.
  • Reduction: The carbonyl group may be reduced to an alcohol under suitable conditions, potentially altering its biological activity.

These reactions are fundamental in synthetic organic chemistry, allowing for the modification and functionalization of the compound.

Research indicates that compounds similar to methyl 2-(3-(benzyloxy)propoxy)acetate exhibit various biological activities, including:

  • Antimicrobial properties: Certain derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory effects: Some studies suggest that related compounds may inhibit inflammatory pathways.
  • Matrix metalloproteinase inhibition: Specific analogs have been identified as potential inhibitors of matrix metalloproteinases, which play roles in tissue remodeling and disease processes .

The biological profile of methyl 2-(3-(benzyloxy)propoxy)acetate warrants further investigation, especially regarding its pharmacological potential.

Synthesis of methyl 2-(3-(benzyloxy)propoxy)acetate can be achieved through several methods:

  • Alkylation Reactions: This involves the nucleophilic substitution of a suitable alkyl halide with a phenolic compound. For instance, starting from methyl 2-hydroxyacetate, one can introduce the benzyloxy group via alkylation .
  • Esterification: The compound can be synthesized by reacting benzyloxy propanol with acetic acid or its derivatives under acidic conditions to form the ester .
  • Protective Group Strategies: Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites on the molecule, enhancing selectivity and yield.

These methods highlight the versatility of synthetic approaches available for constructing this compound.

Methyl 2-(3-(benzyloxy)propoxy)acetate has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for developing new drugs targeting inflammation or infections.
  • Chemical Intermediates: It may be used in synthesizing more complex organic molecules, particularly in medicinal chemistry.
  • Flavor and Fragrance Industry: Esters are often used for their pleasant aromas; thus, this compound could find applications in creating fragrances or flavorings.

Interaction studies are crucial for understanding how methyl 2-(3-(benzyloxy)propoxy)acetate behaves in biological systems. Preliminary investigations suggest that it may interact with various proteins involved in metabolic pathways. For example:

  • Matrix Metalloproteinases: As mentioned earlier, certain analogs have been shown to inhibit these enzymes, which are crucial in cancer metastasis and tissue repair .
  • Cytochrome P450 Enzymes: Interaction with these enzymes could affect drug metabolism, influencing pharmacokinetics and dynamics.

Further research is necessary to elucidate these interactions fully.

Methyl 2-(3-(benzyloxy)propoxy)acetate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 2-(benzyloxy)acetateC10H12O3C_{10}H_{12}O_3Simpler structure with one less propoxy groupLacks the extended propanol chain
Methyl 2-(4-benzyloxyphenyl)acetateC15H16O4C_{15}H_{16}O_4Contains a para-substituted benzene ringPotentially different biological activity due to substitution pattern
(S)-2-(Benzyloxy)propanoic acidC11H14O3C_{11}H_{14}O_3Contains a carboxylic acid instead of an esterDifferent reactivity profile due to acidic nature

These comparisons highlight the uniqueness of methyl 2-(3-(benzyloxy)propoxy)acetate within its class of compounds, particularly in terms of its functional groups and potential applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

238.12050905 g/mol

Monoisotopic Mass

238.12050905 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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